3-{2-[3-(Trifluoromethyl)phenoxy]phenyl}-acrylic acid
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Overview
Description
3-{2-[3-(Trifluoromethyl)phenoxy]phenyl}-acrylic acid is an organic compound with the molecular formula C16H11F3O3 and a molecular weight of 308.25 g/mol . This compound is characterized by the presence of a trifluoromethyl group attached to a phenoxyphenyl structure, which is further connected to an acrylic acid moiety. It is primarily used in research applications, particularly in the fields of proteomics and organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{2-[3-(Trifluoromethyl)phenoxy]phenyl}-acrylic acid typically involves the Suzuki-Miyaura coupling reaction. This reaction is a widely used method for forming carbon-carbon bonds between aryl halides and boronic acids or esters . The general reaction conditions include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, at elevated temperatures ranging from 80°C to 120°C .
Industrial Production Methods
This includes optimizing reaction conditions for higher yields, using continuous flow reactors for better control over reaction parameters, and employing purification techniques such as crystallization or chromatography to obtain the desired product in high purity .
Chemical Reactions Analysis
Types of Reactions
3-{2-[3-(Trifluoromethyl)phenoxy]phenyl}-acrylic acid can undergo various types of chemical reactions, including:
Oxidation: The acrylic acid moiety can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: The double bond in the acrylic acid can be reduced to form saturated derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the trifluoromethyl group.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the acrylic acid moiety can yield carboxylic acids, while reduction can produce saturated acids or alcohols .
Scientific Research Applications
3-{2-[3-(Trifluoromethyl)phenoxy]phenyl}-acrylic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-{2-[3-(Trifluoromethyl)phenoxy]phenyl}-acrylic acid involves its interaction with various molecular targets and pathways. The trifluoromethyl group is known to enhance the lipophilicity and metabolic stability of the compound, allowing it to interact more effectively with biological targets. The phenoxyphenyl structure can participate in π-π stacking interactions, while the acrylic acid moiety can form hydrogen bonds with target molecules .
Comparison with Similar Compounds
Similar Compounds
3-{2-[3-(Trifluoromethyl)phenoxy]phenyl}-propionic acid: Similar structure but with a saturated propionic acid moiety.
3-{2-[3-(Trifluoromethyl)phenoxy]phenyl}-butyric acid: Contains a butyric acid moiety instead of acrylic acid.
3-{2-[3-(Trifluoromethyl)phenoxy]phenyl}-benzoic acid: Features a benzoic acid moiety.
Uniqueness
3-{2-[3-(Trifluoromethyl)phenoxy]phenyl}-acrylic acid is unique due to its combination of a trifluoromethyl group and an acrylic acid moiety, which imparts distinct chemical and physical properties. The trifluoromethyl group enhances the compound’s stability and lipophilicity, while the acrylic acid moiety provides a reactive site for further chemical modifications .
Properties
IUPAC Name |
(E)-3-[2-[3-(trifluoromethyl)phenoxy]phenyl]prop-2-enoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11F3O3/c17-16(18,19)12-5-3-6-13(10-12)22-14-7-2-1-4-11(14)8-9-15(20)21/h1-10H,(H,20,21)/b9-8+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IBBJOWCFBWEAEQ-CMDGGOBGSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=CC(=O)O)OC2=CC=CC(=C2)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=C/C(=O)O)OC2=CC=CC(=C2)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11F3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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